2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-4-carboxylic acid
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Overview
Description
2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-4-carboxylic acid is a complex organic compound that features a cyclopropyl group, a pyrimidine ring, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclopropylamine derivative. The tert-butoxycarbonyl group is introduced to protect the amine functionality, which is crucial for subsequent reactions. The pyrimidine ring is then constructed through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction conditions to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality. This amine can then participate in various biochemical pathways, potentially inhibiting or modulating the activity of target enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-Bocamino-cyclopropanecarboxylic acid ethyl ester
- (Tert-Butoxy)Carbonyl L-His (Trt)-Aib-OH
Uniqueness
Compared to similar compounds, 2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-4-carboxylic acid is unique due to its specific combination of a cyclopropyl group and a pyrimidine ring
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-12(2,3)20-11(19)16-13(5-6-13)10-14-7-4-8(15-10)9(17)18/h4,7H,5-6H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVMELAAHPSVFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=NC=CC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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